3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
Description
“3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione” is a heterocyclic compound combining a quinazoline-2,4-dione core with a 1,2,4-oxadiazole moiety substituted at the 3-position. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets due to its electron-deficient nature . The 4-methylphenyl substituent on the oxadiazole ring likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability . Structural studies of analogous compounds confirm that the oxadiazole ring is planar, with bond lengths consistent with low aromaticity, which may facilitate interactions with enzymes or receptors .
Properties
IUPAC Name |
3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-11-6-8-12(9-7-11)16-20-15(25-21-16)10-22-17(23)13-4-2-3-5-14(13)19-18(22)24/h2-9H,10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPKMDIMPJNMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Synthesis Steps
The synthesis of 3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione generally involves several key steps:
Quinazoline Core Formation : The quinazoline core can be synthesized from anthranilic acid through a series of reactions involving N-alkylation and cyclization.
Oxadiazole Moiety Synthesis : The oxadiazole ring is typically formed through the condensation of a hydrazine derivative with an appropriate ester or acid chloride.
Coupling Reactions : The quinazoline and oxadiazole moieties are then coupled using appropriate reagents and catalysts.
Detailed Synthesis Protocol
Step 1: Quinazoline Core Synthesis
- Starting Material : Anthranilic acid
- Reaction Conditions : N-alkylation with ethyl chloroacetate in dimethyl formamide (DMF) in the presence of potassium carbonate at room temperature.
- Product : Quinazoline-2,4(1H,3H)-dione derivatives.
Step 2: Oxadiazole Moiety Synthesis
- Starting Material : Hydrazine derivative and an appropriate ester or acid chloride.
- Reaction Conditions : Condensation reaction under reflux conditions.
- Product : Oxadiazole derivative.
Step 3: Coupling Reaction
- Reagents : Quinazoline derivative, oxadiazole derivative, and appropriate catalysts (e.g., sodium hydride or copper salts).
- Reaction Conditions : Coupling reaction under controlled conditions to ensure high yield and selectivity.
- Product : This compound .
Analytical Characterization
The structure and purity of the synthesized compound are confirmed using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure.
- Mass Spectrometry (MS) : To confirm the molecular weight.
- Infrared (IR) Spectroscopy : To identify functional groups.
Data Tables
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H19N4O3 |
| Molecular Weight | 415.43 g/mol |
| IUPAC Name | 3-[(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Synthesis Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Anthranilic acid, ethyl chloroacetate, K2CO3 | DMF, RT | Quinazoline core |
| 2 | Hydrazine derivative, ester or acid chloride | Reflux | Oxadiazole derivative |
| 3 | Quinazoline derivative, oxadiazole derivative, catalysts | Controlled conditions | Final compound |
Research Findings
Research on This compound highlights its potential biological activities, including interactions with specific enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting cancer and inflammation pathways.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 438.5 g/mol. The compound features a quinazoline core linked to an oxadiazole moiety, which contributes to its unique properties. The presence of aromatic rings enhances its stability and interaction with biological targets.
Biological Activities
Research has demonstrated that 3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione exhibits a range of biological activities:
Antimicrobial Properties
Studies have indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance:
- Staphylococcus aureus : The compound shows promising inhibitory effects against this pathogenic bacterium, making it a candidate for developing new antibacterial agents .
Anticancer Activity
The quinazoline scaffold is known for its anticancer properties. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research is ongoing to elucidate its specific pathways.
Anti-inflammatory Effects
Compounds with oxadiazole structures have been reported to possess anti-inflammatory properties. This makes them potential candidates for treating inflammatory diseases such as arthritis or other chronic conditions .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
- Antimicrobial Efficacy Study :
- Cytotoxicity Assays :
Mechanism of Action
The mechanism of action of 3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline moiety can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The oxadiazole ring can interact with DNA or proteins, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations :
Oxadiazole Isomerism : The substitution of 1,2,4-oxadiazole (as in the target compound) versus 1,3,4-oxadiazole (e.g., ) affects electronic properties and target selectivity. 1,2,4-Oxadiazoles exhibit greater metabolic stability due to reduced susceptibility to enzymatic cleavage .
Compounds with bulkier substituents (e.g., 4-methylbenzyl in ) show increased molecular weight, which may limit oral bioavailability.
Biological Activity: Quinazolinone-1,3,4-oxadiazole conjugates (e.g., ) demonstrated cytotoxicity against cancer cell lines (IC₅₀ = 8–12 µM), attributed to DNA intercalation or topoisomerase inhibition. Thienopyrimidine-oxadiazole hybrids (e.g., ) exhibited potent antimicrobial activity (MIC = 4–16 µg/mL against Staphylococcus aureus and Escherichia coli), surpassing metronidazole and streptomycin in some cases .
Biological Activity
The compound 3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.30 g/mol. The structural features include a quinazoline backbone substituted with an oxadiazole ring and a 4-methylphenyl group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacterial strains. The results indicated that compounds similar to This compound exhibited moderate to significant antimicrobial activity. Specifically:
- Inhibition Zones : Compounds showed inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : MIC values were recorded at approximately 70–80 mg/mL for effective compounds against Candida albicans and other pathogens .
The mechanism by which these compounds exert their antimicrobial effects is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism is akin to that of fluoroquinolone antibiotics, suggesting that derivatives like This compound could be developed as novel antibacterial agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of quinazoline derivatives has provided insights into how modifications influence biological activity. Key findings include:
- Oxadiazole Substitution : The incorporation of oxadiazole rings enhances antibacterial potency compared to unsubstituted quinazolines.
- Phenyl Group Influence : The presence of a 4-methylphenyl group contributes to increased lipophilicity and improved cell membrane penetration .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various quinazoline derivatives including This compound against clinical isolates of Staphylococcus aureus. Results indicated that this compound had an inhibition zone greater than that of standard antibiotics like ampicillin.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Standard (Ampicillin) | 9 | 100 |
| Quinazoline Derivative | 12 | 75 |
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against Candida albicans. The compound demonstrated significant antifungal activity with an MIC value indicating effective concentration for inhibiting fungal growth.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Quinazoline Derivative | 11 | 80 |
Q & A
Basic: What synthetic strategies are commonly used to introduce the 1,2,4-oxadiazole moiety into quinazoline-dione derivatives?
Methodological Answer:
The synthesis typically involves coupling a pre-functionalized quinazoline-dione core with a 1,2,4-oxadiazole precursor. Key steps include:
- Cyclocondensation : Reacting nitrile derivatives with hydroxylamine to form oxadiazole rings, followed by alkylation or nucleophilic substitution to attach the quinazoline-dione moiety .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for cyclization steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
Example Optimization:
In analogous compounds, yields improved from 45% to 68% by using triethylamine as a base and dimethylformamide (DMF) as a solvent at 80°C .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and bond angles. For example, monoclinic systems (space group C2/c) with lattice parameters a = 28.0041 Å, b = 15.4644 Å, c = 9.0350 Å, and β = 93.235° are typical for related structures .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
- NMR : H NMR detects methyl protons (δ 2.3–2.5 ppm for 4-methylphenyl) and quinazoline-dione NH signals (δ 10–12 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
